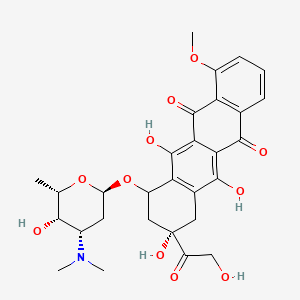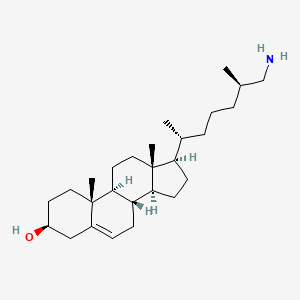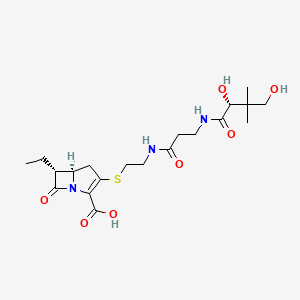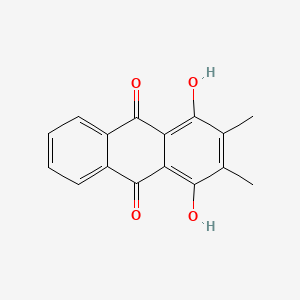
9,10-Anthracenedione, 1,4-dihydroxy-2,3-dimethyl-
Descripción general
Descripción
Quinizarin is a type of anthraquinone with the molecular formula C14H8O4 . It’s also known by other names such as 1,4-Dihydroxyanthraquinone, Chinizarin, and Solvent Orange 86 .
Molecular Structure Analysis
The molecular structure of Quinizarin consists of a three-ring structure with two hydroxyl groups attached at the 1 and 4 positions .Chemical Reactions Analysis
Quinizarin can undergo various chemical reactions. For example, it can react with hydrazine and substituted hydrazines .Physical And Chemical Properties Analysis
Quinizarin has a molecular weight of 240.2109 . It has a fusion temperature of 472.71 K and 472.95 K . The enthalpy of sublimation is 124.1 ± 0.9 kJ/mol .Aplicaciones Científicas De Investigación
Synthesis of Anthracyclines
2,3-Dimethylquinizarin serves as a starting material for the synthesis of anthracyclines , a class of potent anticancer drugs. These compounds intercalate DNA and inhibit topoisomerase II, leading to apoptosis in cancer cells. The modification of the anthraquinone structure of 2,3-Dimethylquinizarin allows for the creation of various anthracycline derivatives with different therapeutic properties and toxicities.
Mecanismo De Acción
Propiedades
IUPAC Name |
1,4-dihydroxy-2,3-dimethylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-7-8(2)14(18)12-11(13(7)17)15(19)9-5-3-4-6-10(9)16(12)20/h3-6,17-18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEIREGKJDNBMLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90179754 | |
| Record name | 9,10-Anthracenedione, 1,4-dihydroxy-2,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25060-18-8 | |
| Record name | 9,10-Anthracenedione, 1,4-dihydroxy-2,3-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025060188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC321275 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=321275 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Anthracenedione, 1,4-dihydroxy-2,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dimethylquinizarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the key finding of the research paper?
A1: The research investigates how the fluorescence of 1,4-dihydroxy-2,3-dimethylanthracene-9,10-dione is affected by the presence of silver nanoparticles. The study utilizes spectroscopic techniques to observe and analyze this interaction [].
Q2: Why is this interaction important?
A2: Understanding how fluorescent molecules like 1,4-dihydroxy-2,3-dimethylanthracene-9,10-dione interact with plasmonic nanoparticles, such as those made of silver, is crucial for developing applications in various fields. This includes areas like sensing, bioimaging, and optoelectronics. By studying the fluorescence quenching phenomenon, researchers can gain insights into the energy transfer mechanisms between the molecule and the nanoparticles [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




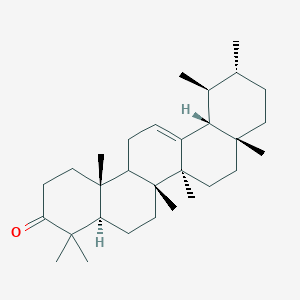


![[7,19-Dimethyl-2-(3-methylhexa-3,5-dienyl)-20-methylidene-22-oxo-1-oxacyclodocosa-4,6,12,14,16-pentaen-8-yl] dihydrogen phosphate](/img/structure/B1217268.png)
